PROTEIN KINASE C EPSILON PEPTIDE
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Overview
Description
Protein kinase C epsilon peptide: is a member of the protein kinase C family, which is a group of serine/threonine kinases involved in various cellular processes. This particular isoform, epsilon, plays a significant role in signal transduction pathways, influencing functions such as cell proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase C epsilon peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as E. coli, which then produces the peptide in large quantities .
Chemical Reactions Analysis
Types of Reactions
Protein kinase C epsilon peptide undergoes various chemical reactions, including:
Phosphorylation: Addition of a phosphate group to serine or threonine residues.
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to form free thiol groups.
Common Reagents and Conditions
Phosphorylation: ATP and kinase enzymes.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Phosphorylated peptide: Active form involved in signal transduction.
Oxidized peptide: Stabilized structure through disulfide bonds.
Reduced peptide: Free thiol groups for further reactions.
Scientific Research Applications
Protein kinase C epsilon peptide has numerous applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and other post-translational modifications.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.
Medicine: Explored as a potential therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Mechanism of Action
Protein kinase C epsilon peptide exerts its effects through phosphorylation of target proteins. This process involves:
Activation: Binding of diacylglycerol (DAG) and phosphatidylserine (PS) to the regulatory domain of the kinase.
Translocation: Movement of the kinase to the membrane where it interacts with its substrates.
Phosphorylation: Transfer of a phosphate group from ATP to specific serine or threonine residues on the substrate proteins.
The molecular targets and pathways involved include various signaling cascades such as the MAPK/ERK pathway, which regulates cell growth and differentiation .
Comparison with Similar Compounds
Protein kinase C epsilon peptide is unique among the protein kinase C family due to its specific regulatory roles and tissue distribution. Similar compounds include:
Protein kinase C alpha peptide: Involved in cell cycle regulation and apoptosis.
Protein kinase C delta peptide: Plays a role in immune response and inflammation.
Protein kinase C zeta peptide: Associated with cell polarity and migration.
Each of these isoforms has distinct functions and regulatory mechanisms, highlighting the specificity and importance of this compound in cellular processes.
Properties
CAS No. |
157877-99-1 |
---|---|
Molecular Formula |
C65H91N13O19S |
Molecular Weight |
1390.575 |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
LVMPZAJEAHESMF-RJEWGMQKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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